molecular formula C16H14O3 B8096305 4'-Formyl-biphenyl-3-acetic acid methyl ester

4'-Formyl-biphenyl-3-acetic acid methyl ester

Cat. No.: B8096305
M. Wt: 254.28 g/mol
InChI Key: URDNBQGBIMEJCW-UHFFFAOYSA-N
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Description

4’-Formyl-biphenyl-3-acetic acid methyl ester is an organic compound with the molecular formula C16H14O3. It is a derivative of biphenyl, a structure consisting of two benzene rings connected by a single bond. The compound features a formyl group (-CHO) at the 4’ position and a methyl ester group (-COOCH3) at the 3 position of the biphenyl structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Formyl-biphenyl-3-acetic acid methyl ester typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4’-Formyl-biphenyl-3-acetic acid methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, halogens (Cl2, Br2) for halogenation

Major Products Formed

    Oxidation: 4’-Carboxy-biphenyl-3-acetic acid methyl ester

    Reduction: 4’-Hydroxymethyl-biphenyl-3-acetic acid methyl ester

    Substitution: Various substituted biphenyl derivatives depending on the substituent introduced

Mechanism of Action

The mechanism of action of 4’-Formyl-biphenyl-3-acetic acid methyl ester depends on its specific application. In biological systems, it may interact with enzymes and receptors through its formyl and ester groups, influencing various biochemical pathways. The biphenyl core provides a rigid, planar structure that can facilitate binding to specific molecular targets .

Comparison with Similar Compounds

Similar Compounds

    Biphenyl-4-carboxylic acid methyl ester: Similar structure but lacks the formyl group.

    4’-Hydroxy-biphenyl-3-acetic acid methyl ester: Similar structure but has a hydroxyl group instead of a formyl group.

    4’-Nitro-biphenyl-3-acetic acid methyl ester: Similar structure but has a nitro group instead of a formyl group.

Uniqueness

4’-Formyl-biphenyl-3-acetic acid methyl ester is unique due to the presence of both a formyl group and a methyl ester group on the biphenyl core. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthesis and research .

Properties

IUPAC Name

methyl 2-[3-(4-formylphenyl)phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-19-16(18)10-13-3-2-4-15(9-13)14-7-5-12(11-17)6-8-14/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URDNBQGBIMEJCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=CC=C1)C2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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